molecular formula C8H8FNO2 B8032903 2-Fluoro-5-hydroxy-N-methylbenzamide

2-Fluoro-5-hydroxy-N-methylbenzamide

Cat. No.: B8032903
M. Wt: 169.15 g/mol
InChI Key: ZPZNZTZPNIXFEW-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO2 It is characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Fluoro-5-hydroxy-N-methylbenzamide typically begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid.

    Reduction: The nitro group of 2-fluoro-5-nitrobenzoic acid is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is then acylated with methyl chloroformate to form the corresponding N-methylamide.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Fluoro-5-hydroxy-N-methylbenzamide can undergo oxidation reactions, typically involving the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced, particularly at the amide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming a quinone derivative.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Replacement of the fluorine atom with a nucleophile, such as a methoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-Fluoro-5-hydroxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which 2-Fluoro-5-hydroxy-N-methylbenzamide exerts its effects depends on its interaction with molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity. The hydroxyl group can participate in hydrogen bonding and electrostatic interactions, while the amide group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-hydroxybenzamide: Lacks the N-methyl group, which can affect its reactivity and binding properties.

    2-Fluoro-N-methylbenzamide: Lacks the hydroxyl group, which can influence its solubility and hydrogen bonding capacity.

    5-Hydroxy-N-methylbenzamide: Lacks the fluorine atom, which can alter its electronic properties and reactivity.

Uniqueness

2-Fluoro-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups. The presence of both a fluorine atom and a hydroxyl group on the benzene ring, along with an N-methylamide group, provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNZTZPNIXFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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